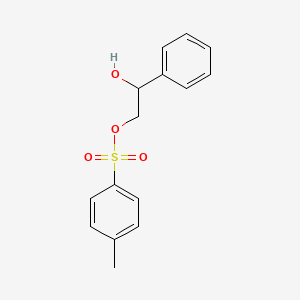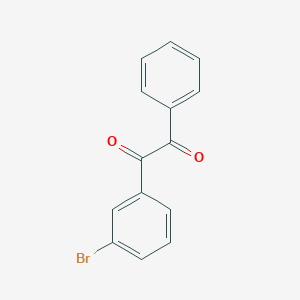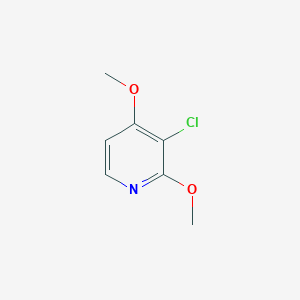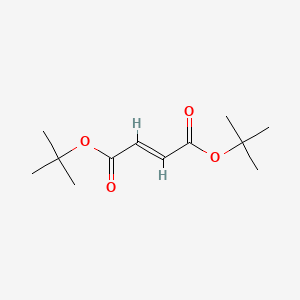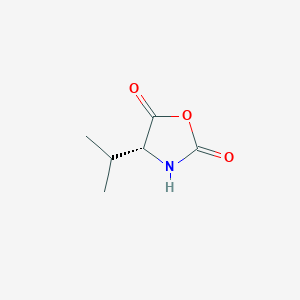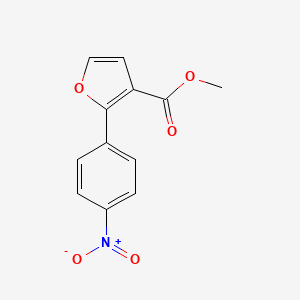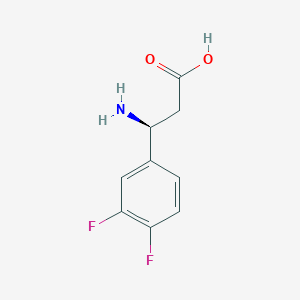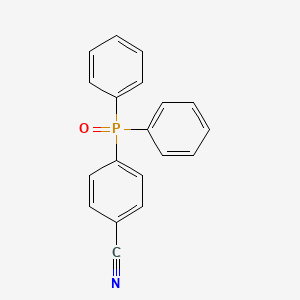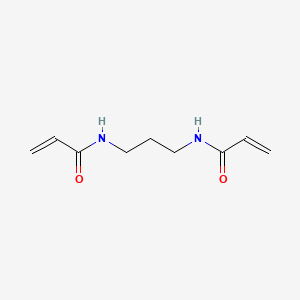
n,n'-(Propane-1,3-diyl)diacrylamide
Overview
Description
N,N’-(Propane-1,3-diyl)diacrylamide is a chemical compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . This compound is known for its applications in various fields, including polymer chemistry and materials science. It is characterized by the presence of two acrylamide groups attached to a propane-1,3-diyl backbone, making it a versatile monomer for polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)diacrylamide typically involves the reaction of acryl chloride with 1,3-propanediamine in the presence of a base such as sodium acetate . The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or chloroform. The reaction mixture is stirred at low temperatures (-10 to -5°C) and then allowed to reach room temperature overnight. The resulting product is purified through recrystallization from acetonitrile .
Industrial Production Methods: Industrial production of N,N’-(Propane-1,3-diyl)diacrylamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of stabilizers like 4-methoxyphenol (MEHQ) is common to prevent premature polymerization during synthesis and storage .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Propane-1,3-diyl)diacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form cross-linked polymers.
Michael Addition: It can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Michael Addition: Typically involves nucleophiles like amines or thiols under basic conditions.
Major Products:
Cross-linked Polymers: Formed through radical polymerization, used in hydrogels and coatings.
Michael Adducts: Resulting from Michael addition reactions, used in various functional materials.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)diacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing hydrogels, coatings, and adhesives.
Biology and Medicine: Employed in the development of biomaterials, drug delivery systems, and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)diacrylamide primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylamide groups react with radical initiators or nucleophiles, leading to the formation of stable polymers. These polymers exhibit unique properties such as high water solubility, hydrolytic resistance, and excellent curability .
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: Another diacrylamide compound used in similar applications.
N,N’-Ethylenebisacrylamide: Similar in structure but with an ethylene backbone instead of propane.
Uniqueness: N,N’-(Propane-1,3-diyl)diacrylamide is unique due to its propane-1,3-diyl backbone, which imparts specific mechanical and chemical properties to the resulting polymers. Its high reactivity and stability make it a preferred choice for applications requiring robust and durable materials .
Properties
IUPAC Name |
N-[3-(prop-2-enoylamino)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQRYIOSVPEUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-13-2 | |
| Record name | N,N-`Bisacrylamido-1,3-propan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


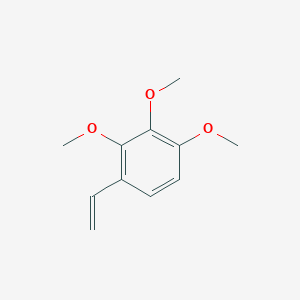
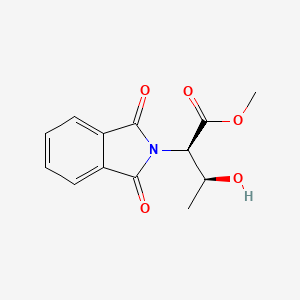
![3'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B3393686.png)
